N-[6-phenyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide
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Description
N-[6-phenyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H12F3N3O2 and its molecular weight is 347.297. The purity is usually 95%.
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Scientific Research Applications
Metal-Free Synthesis Techniques
One significant application of related chemical frameworks involves the metal-free synthesis of biologically important compounds. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation showcases a novel strategy for constructing complex skeletons through direct oxidative N-N bond formation. This process features high reaction yields and short reaction times, underlining the chemical's role in facilitating efficient and environmentally friendly synthetic pathways (Zheng et al., 2014).
Heterocyclic Compound Synthesis
The compound's structural motif is pivotal in the synthesis of a wide array of heterocyclic compounds, which are crucial in drug discovery and development. For instance, the creation of heterocyclic compounds featuring the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives demonstrates its utility in generating molecules with potential antibacterial and antifungal activities (Patel & Patel, 2015).
Advanced Material Development
Furthermore, derivatives of oxazolo[5,4-b]pyridin are utilized in the development of advanced materials, such as in the synthesis of disperse and cationic dyes for polyamide fabrics and acrylic fibers. This application is especially relevant in material science and textile engineering, where the color and chemical properties of materials are of paramount importance (Barni et al., 1985).
Antitumor Activity
The structurally related triazolo[1,5-a]pyrimidines, which can be synthesized using similar core structures, have shown in vivo antitumor activity. This underscores the potential of N-[6-phenyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide derivatives in contributing to the development of new anticancer agents (Beyer et al., 2008).
Properties
IUPAC Name |
N-[6-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)11-8-12(9-4-2-1-3-5-9)21-16-13(11)14(23-25-16)22-15(24)10-6-7-10/h1-5,8,10H,6-7H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAJLQMQYTTZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NOC3=C2C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.